molecular formula C8H21ClN4 B161692 1,4,7,10-Tetraazacyclododecane tetrahydrochloride CAS No. 10045-25-7

1,4,7,10-Tetraazacyclododecane tetrahydrochloride

Cat. No.: B161692
CAS No.: 10045-25-7
M. Wt: 208.73 g/mol
InChI Key: FCBMQXSGMDFCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10-Tetraazacyclododecane tetrahydrochloride is a macrocyclic compound with the chemical formula C8H20N4 · 4HClThis compound is notable for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraazacyclododecane typically involves the cyclization of triethylenetetramine with diethyl oxalate in methanolic solution, yielding a twelve-membered cyclic oxamide. This product is then further processed to obtain 1,4,7,10-Tetraazacyclododecane . Another method involves the use of trifluoromethanesulfonic acid diphenyl ester as a key cyclization reagent .

Industrial Production Methods

Industrial production of 1,4,7,10-Tetraazacyclododecane often follows the Richman-Atkins synthesis, which involves the preparation of amine tosyl derivatives. This method is advantageous due to its cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 1,4,7,10-Tetraazacyclododecane include trifluoromethanesulfonic acid, diethyl oxalate, and various metal salts. Reaction conditions often involve methanolic solutions and moderate temperatures .

Major Products

The major products formed from reactions involving 1,4,7,10-Tetraazacyclododecane include its metal complexes and various substituted derivatives .

Comparison with Similar Compounds

1,4,7,10-Tetraazacyclododecane tetrahydrochloride is unique due to its high stability and selectivity in forming metal complexes. Similar compounds include:

These compounds share similar properties but differ in their ring sizes and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

CAS No.

10045-25-7

Molecular Formula

C8H21ClN4

Molecular Weight

208.73 g/mol

IUPAC Name

1,4,7,10-tetrazacyclododecane;hydrochloride

InChI

InChI=1S/C8H20N4.ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H

InChI Key

FCBMQXSGMDFCSC-UHFFFAOYSA-N

SMILES

C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl

Canonical SMILES

C1CNCCNCCNCCN1.Cl

10045-25-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,7,10-Tetraazacyclododecane tetrahydrochloride
Reactant of Route 2
1,4,7,10-Tetraazacyclododecane tetrahydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.